3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid
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Overview
Description
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is a chemical compound with the molecular formula C15H16BFO4 . It is a type of organoboron compound, which are often used as reagents in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H16BFO4 . This indicates that the molecule contains 15 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in various types of coupling reactions, such as the Suzuki-Miyaura coupling . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .Scientific Research Applications
Experimental Oncology Applications
Phenylboronic acid and benzoxaborole derivatives have shown promising antiproliferative and proapoptotic properties in cancer research. For instance, certain derivatives have demonstrated significant antiproliferative activity against diverse cancer cell lines, including strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cells, highlighting their potential as novel anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).
Fluorescence Probes for Sensing Applications
Benzoxaborole derivatives have been applied to develop fluorescent probes for sensing pH and metal cations. These fluorophores exhibit high sensitivity to pH changes and selectivity in metal cation detection, attributed to the acidity of the fluorophenol moiety, making them suitable for various analytical applications (Tanaka et al., 2001).
Synthesis and Evaluation of Novel Compounds
Research has also focused on synthesizing and evaluating novel compounds with potential medical imaging applications. For example, 18F-labeled pyridaben analogues have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents with PET, demonstrating high heart uptake and low background uptake in preclinical models. This research supports further development of these compounds as MPI agents (Mou et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The This compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The ADME properties of This compound It is known that the compound is relatively stable and readily prepared , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of This compound are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in many organic synthesis processes .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively in a variety of chemical environments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BFO4/c17-14-8-13(16(18)19)9-15(10-14)21-7-6-20-11-12-4-2-1-3-5-12/h1-5,8-10,18-19H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENQOLNTNMKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCCOCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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